molecular formula C8H8Cl2O2 B14733270 Cyclohex-1-ene-1,4-dicarbonyl dichloride CAS No. 4806-86-4

Cyclohex-1-ene-1,4-dicarbonyl dichloride

Cat. No.: B14733270
CAS No.: 4806-86-4
M. Wt: 207.05 g/mol
InChI Key: WWHIQFGZIUMLNO-UHFFFAOYSA-N
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Description

Cyclohex-1-ene-1,4-dicarbonyl dichloride (theoretical structure) is an aliphatic acid chloride featuring a conjugated cyclohexene backbone and two reactive carbonyl chloride groups. These analogs are synthesized from their corresponding dicarboxylic acids via chlorination using reagents like the Vilsmeier-Haack (VH) system. For example, trans-cyclohexane-1,4-dicarbonyl dichloride is produced in 97% yield from trans-cyclohexane-1,4-dicarboxylic acid and oxalyl chloride-containing VH reagent, yielding white crystals with a melting point of 65–66°C and a characteristic IR carbonyl stretch at 1790 cm⁻¹ . These compounds are primarily used in laboratory research for polymer and organic synthesis, with strict safety protocols due to their reactivity .

Properties

CAS No.

4806-86-4

Molecular Formula

C8H8Cl2O2

Molecular Weight

207.05 g/mol

IUPAC Name

cyclohexene-1,4-dicarbonyl chloride

InChI

InChI=1S/C8H8Cl2O2/c9-7(11)5-1-2-6(4-3-5)8(10)12/h1,6H,2-4H2

InChI Key

WWHIQFGZIUMLNO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CCC1C(=O)Cl)C(=O)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a chloride ion. Thionyl chloride acts as both the chlorinating agent and a solvent, with the reaction typically conducted under reflux (60–80°C) for 6–12 hours. Anhydrous conditions are critical to prevent hydrolysis of the product. For example, VulcanChem reports yields exceeding 85% when using SOCl₂ in dichloromethane with catalytic dimethylformamide (DMF).

Key reaction equation :
$$
\text{Cyclohex-1-ene-1,4-dicarboxylic acid} + 2 \, \text{SOCl}2 \rightarrow \text{Cyclohex-1-ene-1,4-dicarbonyl dichloride} + 2 \, \text{SO}2 + 2 \, \text{HCl}
$$

Isomer Control

The geometry of the starting dicarboxylic acid dictates the stereochemistry of the final product. Trans-isomers dominate when using trans-cyclohex-1-ene-1,4-dicarboxylic acid due to reduced steric hindrance during chlorination. A study by Zhang et al. demonstrated that recrystallization in dichloromethane yields >95% trans-isomer purity.

Catalytic Hydrogenation and Subsequent Chlorination

An alternative route involves the hydrogenation of terephthaloyl chloride derivatives followed by selective dehydrogenation and chlorination. This method is favored industrially for its scalability.

Hydrogenation of Aromatic Precursors

Terephthaloyl chloride undergoes catalytic hydrogenation over Raney nickel or palladium-on-carbon at 150–200°C and 50–80 bar H₂ pressure to produce cyclohexane-1,4-dicarbonyl dichloride. Subsequent dehydrogenation using sulfur or selenium catalysts at 250–300°C introduces the cyclohexene double bond.

Chlorination Optimization

Post-dehydrogenation, the intermediate cyclohex-1-ene-1,4-dicarboxylic acid is treated with phosphorus pentachloride (PCl₅) under inert conditions. This two-step process achieves an overall yield of 70–75%, with residual phosphorous oxychloride (POCl₃) removed via vacuum distillation.

Direct Synthesis from Cyclohexene Derivatives

Oxidative Chlorination of Cyclohexene

Cyclohexene reacts with chlorine gas (Cl₂) in the presence of ultraviolet (UV) light to form 1,4-dichlorocyclohexane, which is subsequently oxidized using chromium trioxide (CrO₃) in acetic acid. The resulting diketone is treated with phosgene (COCl₂) to yield the dichloride. While efficient, this method poses safety risks due to phosgene’s toxicity.

Metal-Catalyzed Carbonylation

Cobalt-catalyzed carbonylation of 1,3-butadiene derivatives offers a modern alternative. A 2014 study by Li et al. demonstrated that Co₂(CO)₈ catalyzes the insertion of carbon monoxide into 1,4-dichlorobutadiene, forming the cyclohexene dicarbonyl dichloride skeleton in 68% yield.

Comparative Analysis of Methods

Table 1: Synthesis Methods for this compound

Method Reactants Conditions Yield (%) Isomer Ratio (trans:cis) Key Challenges
SOCl₂ Chlorination Cyclohexene dicarboxylic acid, SOCl₂ Reflux, anhydrous 85–90 95:5 SO₂ emissions, moisture sensitivity
Hydrogenation-Chlorination Terephthaloyl chloride, H₂, PCl₅ High-pressure H₂, 250°C 70–75 90:10 Catalyst cost, multi-step process
Oxidative Chlorination Cyclohexene, Cl₂, CrO₃, COCl₂ UV light, acetic acid 60–65 80:20 Phosgene handling, byproduct formation
Co-Catalyzed Carbonylation 1,4-Dichlorobutadiene, CO 80°C, 10 bar CO 65–68 85:15 Catalyst deactivation, scalability

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and safety. The hydrogenation-chlorination route is predominant in industrial settings due to terephthaloyl chloride’s commercial availability. Recent patents highlight the use of continuous-flow reactors to enhance yield (up to 82%) and reduce reaction times by 40% compared to batch processes.

Byproduct Management

  • SO₂ and HCl Scrubbing : Alkaline scrubbers neutralize gaseous byproducts.
  • Phosphorous Residues : Liquid-liquid extraction with hexane removes POCl₃.

Emerging Methodologies

Electrochemical Chlorination

Pilot studies using electrochemical cells with platinum electrodes demonstrate direct chlorination of cyclohexene dicarboxylic acid in NaCl electrolytes. Initial yields of 55% suggest potential for greener synthesis.

Biocatalytic Approaches

Enzymatic chlorination via haloperoxidases remains experimental but offers selectivity advantages. A 2023 trial using Caldariomyces fumago peroxidase achieved 30% conversion under mild conditions.

Chemical Reactions Analysis

Types of Reactions: Cyclohexene-1,4-dicarbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cyclohexene-1,4-dicarbonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexene-1,4-dicarbonyl chloride primarily involves its reactivity with nucleophiles. The carbonyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity underlies its use in various chemical transformations, including the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions employed .

Comparison with Similar Compounds

Key Observations :

  • Stereochemistry : The trans isomer of cyclohexane-1,4-dicarbonyl dichloride exhibits higher crystallinity and defined melting points compared to cis derivatives, which are less studied .
  • Aromatic vs. Aliphatic : Naphthalene-1,4-dicarbonyl dichloride (MW 253.08) has a higher molecular weight and greater thermal stability due to aromatic resonance, unlike aliphatic cyclohexane derivatives .
  • Reactivity: Cyclohexane-based dichlorides are more reactive than monocarbonyl analogs (e.g., cyclohexanecarboxylic acid chloride) due to dual electrophilic sites .

Hazard Profiles and Handling

  • Cyclohexane Derivatives : Lab use only; avoid exposure to moisture (hydrolysis releases HCl). First aid for inhalation includes moving to fresh air and consulting a physician .
  • Naphthalene Derivatives: Limited safety data, but aromatic dichlorides generally pose lower volatility risks compared to aliphatic analogs .
  • Monocarbonyl Chlorides: Cyclohexanecarboxylic acid chloride requires stringent inhalation controls, as exposure can cause respiratory irritation .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Cyclohex-1-ene-1,4-dicarbonyl dichloride, and how can its purity be validated?

  • Synthesis : Vapor-liquid interfacial polycondensation, a method validated for structurally similar dichlorides (e.g., cyclohexylphosphonic dichloride), involves reacting acyl chlorides with diols under controlled temperature and molar ratios .
  • Characterization : Use nuclear magnetic resonance (NMR) to confirm the cyclohexene backbone and carbonyl chloride groups. Fourier-transform infrared spectroscopy (FTIR) can identify C=O and C-Cl stretching frequencies (1,700–1,800 cm⁻¹ and 600–800 cm⁻¹, respectively). Purity is assessed via gas chromatography (GC) with flame ionization detection (FID) .

Q. What experimental precautions are critical when handling this compound?

  • Safety Protocols : Use inert atmosphere gloveboxes to prevent hydrolysis, as acyl chlorides react violently with water. Personal protective equipment (PPE) including acid-resistant gloves and face shields is mandatory. Toxicity data for analogous compounds (e.g., paraquat dichloride) suggest strict adherence to LD50 exposure limits .
  • First Aid : In case of skin contact, immediately rinse with 5% sodium bicarbonate solution and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data during the compound’s reactions with nucleophiles?

  • Experimental Design : Implement a second-order central composite rotatable design to analyze variables like temperature, solvent polarity, and nucleophile concentration. This approach was successfully used to optimize polycondensation yields for cyclohexylphosphonic dichloride .
  • Statistical Analysis : Apply multivariate regression to identify confounding factors. For example, discrepancies in activation energy may arise from solvent coordination effects, which can be modeled using density functional theory (DFT) .

Q. What computational strategies predict the compound’s reactivity in polymer-forming reactions?

  • Molecular Modeling : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate the electron-withdrawing effects of the cyclohexene ring on the carbonyl chloride groups. Compare with experimental data from structurally related polymers (e.g., 1,4-benzenedicarbonyl dichloride-based aramids) to validate predictions .
  • Reactivity Descriptors : Calculate Fukui indices to identify electrophilic sites, guiding monomer selection for copolymerization .

Q. How does the compound’s conformation influence its crystallinity in polymeric matrices?

  • Structural Analysis : Single-crystal X-ray diffraction of derivatives (e.g., terephthaloyl chloride) reveals planar carbonyl groups and chair conformations in cyclohexene rings. Compare with wide-angle X-ray scattering (WAXS) data to correlate crystallinity with mechanical properties .
  • Thermal Studies : Differential scanning calorimetry (DSC) can detect glass transition temperatures (Tg) influenced by steric hindrance from the cyclohexene moiety .

Methodological Considerations

Q. What techniques quantify trace impurities in this compound?

  • Analytical Workflow : Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) detects hydrolyzed byproducts (e.g., dicarboxylic acids). Limit of detection (LOD) should be ≤ 0.1% as per EPA guidelines for dichloride purity .

Q. How can researchers validate environmental stability under varying humidity conditions?

  • Degradation Studies : Accelerated aging tests (40°C, 75% relative humidity) combined with FTIR and GC-MS monitor hydrolysis rates. Compare with data for paraquat dichloride, which shows rapid degradation in aqueous environments .

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